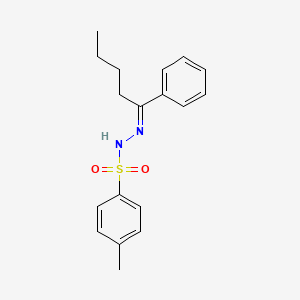

Valerophenone P-toluenesulfonylhydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Valerophenone p-toluenesulfonylhydrazone (CAS Number: 69015-74-3) is a chemical compound with the molecular formula C₁₈H₂₂N₂O₂S and a molecular weight of 330.44 g/mol .

- It is a derivative of valerophenone (also known as 1-phenyl-1-pentanone) in which the carbonyl group is replaced by a hydrazone functional group.

- The compound is a white to off-white solid with a melting point range of 128–136 °C .

Preparation Methods

- Valerophenone p-toluenesulfonylhydrazone can be synthesized through the reaction of valerophenone with p-toluenesulfonylhydrazide.

- The synthetic route involves the condensation of the carbonyl group of valerophenone with the hydrazide group of p-toluenesulfonylhydrazide.

- Industrial production methods may vary, but the laboratory-scale synthesis is well-established .

Chemical Reactions Analysis

- Valerophenone p-toluenesulfonylhydrazone can undergo various reactions:

Oxidation: It can be oxidized to form corresponding oximes or other derivatives.

Reduction: Reduction of the hydrazone group can yield the parent valerophenone.

Substitution: The hydrazone nitrogen can participate in nucleophilic substitution reactions.

- Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles.

- Major products depend on the specific reaction conditions .

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis, especially in hydrazone chemistry.

Biology: May have applications in studies related to hydrazone-based ligands and their interactions with biological targets.

Medicine: Potential use in drug discovery due to its structural features.

Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals .

Mechanism of Action

- The exact mechanism of action for Valerophenone p-toluenesulfonylhydrazone is not extensively studied.

- It likely interacts with specific molecular targets or pathways due to its hydrazone functionality.

- Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

- Valerophenone p-toluenesulfonylhydrazone is unique due to its specific hydrazone substitution pattern.

- Similar compounds include other hydrazones, oximes, and derivatives of valerophenone .

Biological Activity

Valerophenone P-toluenesulfonylhydrazone (VPTSH) is a compound that falls under the category of hydrazones, which are known for their diverse biological activities. This article aims to explore the biological activity of VPTSH, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis of this compound

VPTSH is synthesized through the condensation reaction between valerophenone and p-toluenesulfonylhydrazide. The general reaction can be represented as follows:

This reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The resulting hydrazone can be purified through recrystallization.

Biological Activities

Hydrazones, including VPTSH, exhibit a range of biological activities due to their structural characteristics. The following table summarizes the key biological activities associated with VPTSH and related hydrazones:

Case Studies and Research Findings

- Anticancer Activity : A study conducted on various hydrazone derivatives, including VPTSH, revealed that compounds with similar structures exhibited IC50 values below 10 μM against prostate DU-145 and hepatocarcinoma Hep-G2 cell lines, indicating potent anticancer properties .

- Antimicrobial Properties : Research has shown that hydrazones possess significant antimicrobial activity. For instance, derivatives similar to VPTSH were tested against multiple bacterial strains, demonstrating effective inhibition at concentrations as low as 75 μg/mL .

- Anti-inflammatory Effects : In a model of induced inflammation, VPTSH showed a marked reduction in inflammatory markers, suggesting its potential use as an anti-inflammatory agent .

- Neuropharmacological Studies : In animal models, VPTSH demonstrated anticonvulsant properties, indicating its potential for treating seizure disorders .

Properties

Molecular Formula |

C18H22N2O2S |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

4-methyl-N-[(E)-1-phenylpentylideneamino]benzenesulfonamide |

InChI |

InChI=1S/C18H22N2O2S/c1-3-4-10-18(16-8-6-5-7-9-16)19-20-23(21,22)17-13-11-15(2)12-14-17/h5-9,11-14,20H,3-4,10H2,1-2H3/b19-18+ |

InChI Key |

VTEOESQGMPJHGP-VHEBQXMUSA-N |

Isomeric SMILES |

CCCC/C(=N\NS(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2 |

Canonical SMILES |

CCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.